2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzoic acid core with a hydroperoxy-oxohexylcarbamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid typically involves multi-step organic reactions
Starting Material: Benzoic acid is often used as the starting material.
Carbamoylation: The benzoic acid is reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the hydroperoxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The oxo group can be reduced under suitable conditions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized derivatives of the hydroperoxy group.
Reduction Products: Alcohols or other reduced forms of the oxo group.
Substitution Products: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid:
Benzoic acid: The simplest form of benzoic acid without any substituents.
2-Carbamoylbenzoic acid: Contains a carbamoyl group but lacks the hydroperoxy and oxo groups.
Uniqueness
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is unique due to the presence of the hydroperoxy-oxohexylcarbamoyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
162461-43-0 |
---|---|
Molekularformel |
C14H17NO6 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-[(6-hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(21-20)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(18)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17)(H,18,19) |
InChI-Schlüssel |
PJUMAGFCVDWWPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)OO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.